molecular formula C23H17Cl2N3O3S B15284597 (5Z)-5-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dichloroanilino)-1,3-thiazol-4-one

(5Z)-5-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dichloroanilino)-1,3-thiazol-4-one

Cat. No.: B15284597
M. Wt: 486.4 g/mol
InChI Key: WVVAPNUXIQRNNE-UKWGHVSLSA-N
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Description

The compound 5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one is a complex organic molecule that features a combination of various functional groups, including a benzodioxole, a pyrrole, and a thiazolidinone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the benzodioxole and pyrrole derivatives, followed by their condensation with the thiazolidinone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:

The uniqueness of 5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one lies in its combination of these functional groups, which may confer distinct biological properties and therapeutic potential.

Properties

Molecular Formula

C23H17Cl2N3O3S

Molecular Weight

486.4 g/mol

IUPAC Name

(5Z)-5-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dichlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H17Cl2N3O3S/c1-12-8-14(13(2)28(12)15-6-7-18-19(10-15)31-11-30-18)9-20-22(29)27-23(32-20)26-17-5-3-4-16(24)21(17)25/h3-10H,11H2,1-2H3,(H,26,27,29)/b20-9-

InChI Key

WVVAPNUXIQRNNE-UKWGHVSLSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)/C=C\4/C(=O)NC(=NC5=C(C(=CC=C5)Cl)Cl)S4

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=C4C(=O)NC(=NC5=C(C(=CC=C5)Cl)Cl)S4

Origin of Product

United States

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